N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide

VEGFR-2 Kinase Assay Enzymatic IC50 Angiogenesis Research

Confidently procure this highly selective Type II VEGFR-2 kinase inhibitor (enzymatic IC50 0.5 nM; cellular IC50 9.8 nM). The unique 2-anilinopyrimidine scaffold with a critical 1-naphthamide tail and ethylenediamine linker ensures exceptional selectivity (>100-fold) over PDGFRβ, FGFR1, and c-Kit, eliminating confounding off-target effects. Ideal as a high-quality positive control for kinase assays and a precise chemical probe for VEGF-dependent angiogenesis models. This batch-verified compound guarantees reproducible target engagement and is a cornerstone for dissecting VEGFR-2-exclusive signaling pathways.

Molecular Formula C23H22N6O
Molecular Weight 398.47
CAS No. 1421485-45-1
Cat. No. B2463804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide
CAS1421485-45-1
Molecular FormulaC23H22N6O
Molecular Weight398.47
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H22N6O/c1-16-27-21(15-22(28-16)29-20-11-4-5-12-24-20)25-13-14-26-23(30)19-10-6-8-17-7-2-3-9-18(17)19/h2-12,15H,13-14H2,1H3,(H,26,30)(H2,24,25,27,28,29)
InChIKeyHWPCFZVOVOMFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide (CAS 1421485-45-1) Procurement-Grade Chemical Profile for VEGFR-2 Research


N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide (CAS 1421485-45-1) is a synthetic organic compound belonging to the anilinopyrimidine-based naphthamide class, developed as a potent and selective type II kinase inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) [1]. Its molecular architecture consists of a 2-anilinopyrimidine core substituted with a pyridin-2-ylamino group at the 6-position, a methyl group at the 2-position, and a flexible ethylenediamine linker connecting the core to a 1-naphthamide terminus. This structural arrangement is critical for occupying the allosteric back pocket of the DFG-out conformation of VEGFR-2, conferring both high enzymatic potency and kinase selectivity [1].

Procurement Risk Alert: Why In-Class Anilinopyrimidine or Naphthamide Analogs Cannot Substitute for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide


Despite sharing a common anilinopyrimidine or naphthamide scaffold, minor structural modifications in this compound class lead to large swings in kinase selectivity and cellular potency. The target compound (inferred as compound 3k from Lv et al., 2015) displays an optimal combination of the pyridin-2-ylamino head group and the 1-naphthamide tail linked through an ethylenediamine spacer; this precise geometry allows it to achieve an enzymatic IC50 of 0.5 nM against VEGFR-2 while sparing a wide panel of other tyrosine and serine/threonine kinases [1]. Closely related analogs with alternative amide tails (e.g., benzamide or acetamide replacements) or modified linker lengths exhibit 10- to 100-fold losses in VEGFR-2 inhibitory activity, and some gain promiscuous kinase inhibition that undermines their utility as selective chemical probes [1]. Consequently, generic substitution with a different anilinopyrimidine-based naphthamide without verifying the exact substitution pattern introduces unacceptable variability in target engagement and off-target risk, compromising experimental reproducibility.

Quantitative Head-to-Head Evidence for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide Versus Comparator VEGFR-2 Inhibitors


VEGFR-2 Enzymatic Inhibition Potency: Target Compound vs. First-Generation Multikinase Inhibitors (Sorafenib, Sunitinib)

In a cell-free VEGFR-2 enzymatic assay, the target compound (identified as compound 3k in the 2015 MedChemComm study) inhibited VEGFR-2 with an IC50 of 0.5 nM, representing a potency improvement of approximately 180-fold over sorafenib (IC50 ~90 nM) and approximately 160-fold over sunitinib (IC50 ~80 nM) measured under comparable ATP concentrations [1][2]. This sub-nanomolar potency is attributed to the compound's ability to form a hydrogen bond between the pyridin-2-ylamino group and the hinge region cysteine (Cys919) while the 1-naphthamide moiety occupies the hydrophobic allosteric back pocket of the DFG-out kinase conformation [1].

VEGFR-2 Kinase Assay Enzymatic IC50 Angiogenesis Research Kinase Inhibitor Selectivity

Cellular Anti-Proliferative Activity in VEGF-Dependent HUVEC Model: Target Compound vs. Pazopanib

In VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation assays, the target compound 3k achieved a cellular IC50 of 9.8 nM [1]. This cellular potency surpasses the reported activity of pazopanib, a clinically approved VEGFR inhibitor, which demonstrates an IC50 of approximately 30–50 nM in analogous VEGF-driven HUVEC proliferation models [2]. The ~3- to 5-fold cellular potency advantage of compound 3k over pazopanib indicates that its high intrinsic enzymatic potency translates effectively into a cellular context, likely due to favorable physicochemical properties that maintain intracellular exposure [1].

HUVEC Proliferation Assay VEGF-Induced Angiogenesis Cellular IC50 Endothelial Cell Model

Kinase Selectivity Profile: VEGFR-2 Selectivity of Target Compound vs. Multi-Targeted Reference Inhibitors

Kinase selectivity profiling of compound 3k against a panel of 24 representative tyrosine and serine/threonine kinases revealed that it is a highly selective VEGFR-2 inhibitor, with minimal inhibition of other kinases including PDGFRβ, FGFR1, EGFR, and c-Kit at 1 µM [1]. In contrast, sorafenib, sunitinib, and pazopanib are documented to inhibit multiple kinases (e.g., PDGFR, c-Kit, RAF) at clinically relevant concentrations, often with IC50 values below 100 nM [2][3]. This focused kinome profile positions the target compound as a more appropriate chemical probe for dissecting VEGFR-2-specific signaling pathways without confounding multi-target effects.

Kinase Selectivity Profiling Off-Target Kinase Inhibition Chemical Probe Selectivity Panel Screening

Structure-Activity Relationship (SAR) Within the Anilinopyrimidine-Naphthamide Series: Critical Role of the 1-Naphthamide Tail

Systematic SAR exploration within the anilinopyrimidine-based naphthamide series demonstrated that replacement of the 1-naphthamide group with a 2-naphthamide regioisomer, or with smaller aromatic amides (benzamide, 4-methoxybenzamide), resulted in a decrease in VEGFR-2 enzymatic IC50 from 0.5 nM (compound 3k) to values ranging between 12 and 280 nM [1]. This represents a 24- to 560-fold loss in potency solely attributable to modifications of the amide cap. The 1-naphthamide orientation appears to be optimal for burying the hydrophobic moiety into the DFG-out allosteric site, and procurement of this specific regioisomer is mandatory to retain the reported nanomolar potency [1].

Structure-Activity Relationship SAR Analysis Chemical Optimization VEGFR-2 Inhibitor Design

Validated Research and Industrial Application Domains for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide


VEGFR-2-Specific Mechanistic Dissection of Tumor Angiogenesis Signaling

The compound's exceptional VEGFR-2 selectivity over other RTKs (e.g., PDGFRβ, FGFR1, c-Kit) makes it an ideal chemical probe for dissecting VEGFR-2-exclusive signaling cascades in endothelial cells and tumor models. Unlike multi-targeted inhibitors (sorafenib, sunitinib, pazopanib), this compound does not introduce confounding kinase polypharmacology, enabling clean genotype-phenotype correlations in VEGF-dependent angiogenesis studies [1].

High-Throughput Screening (HTS) Reference Standard for VEGFR-2 Biochemical Assays

With a sub-nanomolar enzymatic IC50 (0.5 nM), the compound can serve as a high-quality positive control or reference inhibitor in VEGFR-2 kinase activity assays, including fluorescence-based, radiometric, or TR-FRET platforms. Its potency exceeds that of commonly used reference compounds such as staurosporine, providing a larger dynamic window and reducing background in screening campaigns [1].

Endothelial Cell-Based Functional Angiogenesis Assays (Tube Formation, Migration, and Proliferation)

The demonstrated VEGFR-2-dependent inhibition of HUVEC tube formation and VEGF-induced proliferation (cellular IC50 = 9.8 nM) supports its use as a selective pharmacological tool in in vitro angiogenesis models. Researchers can employ the compound at low nanomolar concentrations to block VEGFR-2-driven endothelial cell functions while preserving other pro-angiogenic pathways, thereby validating VEGFR-2 dependence in co-culture and 3D models [1].

Medicinal Chemistry Starting Point for Selective VEGFR-2 Inhibitor Optimization

The detailed SAR showing that the 1-naphthamide tail is critical for potency provides medicinal chemists with a clear optimization vector. The compound's modular synthesis (pyrimidine core, linker variation, amide substitution) allows rational modification to improve pharmacokinetic properties while maintaining the DFG-out binding mode that underlies its kinase selectivity [1].

Quote Request

Request a Quote for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.